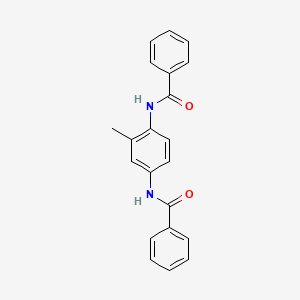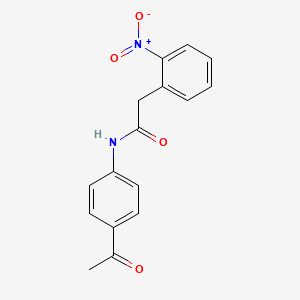![molecular formula C11H18N2O2 B5689564 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol, also known as FPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPE is a derivative of piperazine, an organic compound commonly used in the pharmaceutical industry.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to interact with the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in regulating anxiety and seizures. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and anti-inflammatory properties, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been found to have antioxidant activity, which could be useful in treating conditions associated with oxidative stress. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has also been shown to have a positive effect on cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for researchers to work with. However, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not widely available and can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in humans.
Méthodes De Synthèse
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3-furylmethyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting product is then hydrolyzed to yield 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. This synthesis method has been optimized to increase the yield and purity of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been investigated for its potential therapeutic applications in various areas of research. One study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anticonvulsant activity, making it a potential treatment for epilepsy. Another study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anxiolytic effects, suggesting it could be used to treat anxiety disorders. Additionally, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory properties, indicating it could be used to treat inflammatory conditions.
Propriétés
IUPAC Name |
2-[4-(furan-3-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNHMNLIWWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

